molecular formula C11H11FO3 B13203510 Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate

Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13203510
M. Wt: 210.20 g/mol
InChI Key: GONPGJWLCVIBNF-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure that includes a fluorophenyl group, an oxirane ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include sodium hydride (NaH) and methyl iodide (CH3I) for the methylation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity can disrupt normal cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate
  • Methyl 3-(2-bromophenyl)-3-methyloxirane-2-carboxylate
  • Methyl 3-(2-iodophenyl)-3-methyloxirane-2-carboxylate

Uniqueness

Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H11FO3/c1-11(9(15-11)10(13)14-2)7-5-3-4-6-8(7)12/h3-6,9H,1-2H3

InChI Key

GONPGJWLCVIBNF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=CC=CC=C2F

Origin of Product

United States

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